molecular formula C9H13N3O B1265991 3-(3-Aminophenyl)-1,1-dimethylurea CAS No. 39938-79-9

3-(3-Aminophenyl)-1,1-dimethylurea

Cat. No. B1265991
CAS RN: 39938-79-9
M. Wt: 179.22 g/mol
InChI Key: MZCIMHCGCFGWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Aminophenyl)-1,1-dimethylurea” is a derivative of aminophenyl . Aminophenyl compounds are generally colorless solids and are used in various chemical reactions .


Synthesis Analysis

While specific synthesis information for “3-(3-Aminophenyl)-1,1-dimethylurea” was not found, aminophenyl compounds can be synthesized through various methods . For instance, a Schiff base ligand was synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of aminophenyl compounds has been studied using Density Functional Theory . The molecular structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Aminophenyl compounds can participate in various chemical reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenyl compounds can vary . For example, they can be colorless solids and have various properties and applications in industrial chemistry and material science .

Scientific Research Applications

Glucose Sensing

3-(3-Aminophenyl)-1,1-dimethylurea: has been utilized in the development of non-enzymatic impedimetric sensors for glucose detection. These sensors employ a functionalized screen-printed carbon electrode (SPCE) that can selectively detect glucose at a broad range of concentrations . The sensitivity and specificity of these sensors make them valuable for managing diabetes and for use in various biomedical research applications.

Biological Labelling and Protein Manipulation

The compound’s interaction with proteins allows for its use in biological labelling and protein manipulation. This includes the tagging of proteins for tracking within cellular processes, as well as the modification of proteins for studying their function and interactions .

Therapeutic Development

Boronic acid derivatives, including 3-(3-Aminophenyl)-1,1-dimethylurea , are being explored for their potential in therapeutic development. Their ability to interact with various biological molecules can lead to the creation of novel drugs, particularly for targeting diseases that involve glycoproteins or enzymes .

Analytical Methods

This compound is also a building block for microparticles used in analytical methods. These microparticles can be employed in a variety of assays and diagnostic tools, enhancing the detection and measurement of biological and chemical substances .

Controlled Release Systems

In the pharmaceutical industry, 3-(3-Aminophenyl)-1,1-dimethylurea can be incorporated into polymers for the controlled release of insulin. This application is crucial for developing advanced drug delivery systems that can provide more consistent therapeutic effects .

Electrophoresis of Glycated Molecules

The compound’s interaction with diols allows it to be used in the electrophoresis of glycated molecules. This is particularly useful in the analysis of glycosylated hemoglobin, which is an important biomarker for long-term glucose control in diabetic patients .

Mechanism of Action

While the specific mechanism of action for “3-(3-Aminophenyl)-1,1-dimethylurea” was not found, a related compound, STRO-002, has been studied . STRO-002 is an antibody-drug conjugate that targets the folate receptor alpha (FolRα). It binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemical compounds . For example, aminophenyl compounds may cause eye irritation and should be handled with care .

Future Directions

The use of aminophenyl compounds in medical research is a promising area of study . For instance, STRO-002 is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers .

properties

IUPAC Name

3-(3-aminophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCIMHCGCFGWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192989
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-1,1-dimethylurea

CAS RN

39938-79-9
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.